Comparative MAO-B Inhibition: 1-(5-Butylamino-2-hydroxy-phenyl)-ethanone vs. Selegiline
1-(5-Butylamino-2-hydroxy-phenyl)-ethanone inhibits human recombinant MAO-B with an IC50 of 130 nM [1]. In contrast, the clinical reference inhibitor selegiline exhibits a more potent IC50 of 19 nM against the same human enzyme under comparable assay conditions [2]. This indicates that while the target compound is an active MAO-B inhibitor, it is approximately 6.8-fold less potent than selegiline.
| Evidence Dimension | Human MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | Selegiline: 19 nM |
| Quantified Difference | 6.8-fold less potent than selegiline |
| Conditions | Target compound: Human recombinant MAO-B expressed in Sf9 cells, 5-phenylacetaldehyde substrate, hydrogen peroxide production after 1 hr [1]. Comparator: Human MAO-B enzymatic activity assay [2]. |
Why This Matters
This data allows researchers to select the appropriate inhibitor potency for their assay, avoiding the use of an overly potent irreversible inhibitor like selegiline when a milder, potentially reversible, effect is desired.
- [1] BindingDB. BDBM50075956 (CHEMBL3415789) - 1-(5-Butylamino-2-hydroxy-phenyl)-ethanone. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075956 (Accessed 2026-04-21). View Source
- [2] Nature Scientific Reports. Table 2: IC50 values for the inhibitory effects of the test drugs... on the enzymatic activity of human MAO-B. Sci Rep 6, 36969 (2016). Available at: https://www.nature.com/articles/srep36969/tables/2 (Accessed 2026-04-21). View Source
